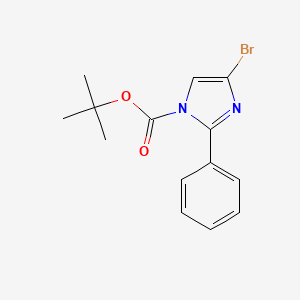
1-Boc-4-bromo-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “MFCD32642065” is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32642065” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of “MFCD32642065” is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32642065” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD32642065” are carried out under specific conditions that optimize the yield and selectivity of the desired products. Common reagents include acids, bases, solvents, and catalysts that are chosen based on the nature of the reaction and the desired outcome.
Major Products Formed
The major products formed from the reactions of “MFCD32642065” depend on the type of reaction and the reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound while exhibiting different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
“MFCD32642065” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of “MFCD32642065” in treating various diseases and conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which “MFCD32642065” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “MFCD32642065” include those with comparable structural features and chemical properties. Examples of similar compounds might include other members of the same chemical family or those with similar functional groups.
Uniqueness
What sets “MFCD32642065” apart from similar compounds is its unique combination of structural features and reactivity
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-2-phenylimidazole-1-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(15)16-12(17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
MCQPORHYQGQWGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















